4-Bromo-3-formylphenyl acetate

CAS No.: 915920-73-9

Cat. No.: VC2906749

Molecular Formula: C9H7BrO3

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915920-73-9 |

|---|---|

| Molecular Formula | C9H7BrO3 |

| Molecular Weight | 243.05 g/mol |

| IUPAC Name | (4-bromo-3-formylphenyl) acetate |

| Standard InChI | InChI=1S/C9H7BrO3/c1-6(12)13-8-2-3-9(10)7(4-8)5-11/h2-5H,1H3 |

| Standard InChI Key | KVGIUGCXIJKTGO-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC(=C(C=C1)Br)C=O |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)Br)C=O |

Introduction

Chemical Identity and Structure

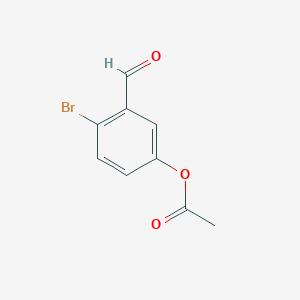

4-Bromo-3-formylphenyl acetate is an aromatic compound characterized by its phenyl core with three key functional groups: a bromo substituent at the para position (4-position), a formyl group at the meta position (3-position), and an acetate group attached to the phenyl ring. This structural arrangement gives the compound its distinctive chemical behavior and reactivity profile.

Chemical Identifiers

The compound's chemical identifiers provide standardized ways to reference and catalog this substance across chemical databases and literature. Table 1 summarizes these key identifiers.

| Parameter | Value |

|---|---|

| CAS Number | 915920-73-9 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| IUPAC Name | (4-bromo-3-formylphenyl) acetate |

| Standard InChI | InChI=1S/C9H7BrO3/c1-6(12)13-8-2-3-9(10)7(4-8)5-11/h2-5H,1H3 |

| Standard InChIKey | KVGIUGCXIJKTGO-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC(=C(C=C1)Br)C=O |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)Br)C=O |

| PubChem Compound | 28065452 |

Table 1: Chemical Identifiers of 4-Bromo-3-formylphenyl acetate

Structural Features

The molecule contains three key functional groups that define its chemical behavior:

-

Acetoxy Group: The acetate moiety (-OCOCH₃) at position 1 can undergo hydrolysis and transesterification reactions.

-

Bromine: The bromine atom at position 4 makes the compound suitable for cross-coupling reactions and nucleophilic substitution.

-

Formyl Group: The aldehyde group (-CHO) at position 3 is reactive toward nucleophiles and can participate in condensation reactions.

These functional groups can be targeted individually or in concert for various chemical transformations, contributing to the molecule's versatility in synthetic applications.

Physical Properties

Understanding the physical properties of 4-Bromo-3-formylphenyl acetate is essential for proper handling, storage, and application in research settings.

Physical Characteristics

While comprehensive physical data is limited in the available literature, several important parameters have been documented or can be inferred from similar compounds.

Table 2: Physical Properties of 4-Bromo-3-formylphenyl acetate

Chemical Reactivity and Applications

The unique arrangement of functional groups in 4-Bromo-3-formylphenyl acetate makes it a valuable synthetic intermediate with diverse applications in organic chemistry research.

Synthetic Applications

This compound serves primarily as a building block in organic synthesis, particularly in the creation of more complex molecules. Its utility stems from the following reactive sites:

-

Bromine Functionality: The bromine atom at the para position makes this compound suitable for various cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions can introduce carbon-carbon bonds, allowing for structural elaboration at this position .

-

Aldehyde Group: The formyl group can participate in a wide range of transformations:

-

Condensation reactions with amines to form imines

-

Aldol condensations

-

Reduction to alcohols

-

Oxidation to carboxylic acids

-

Wittig reactions to form alkenes

-

-

Acetate Group: The acetate moiety can be hydrolyzed to reveal a phenol, which can be further functionalized through various methods.

Comparison with Similar Compounds

Understanding the relationship between 4-Bromo-3-formylphenyl acetate and structurally related compounds provides context for its chemical behavior and applications.

Structural Analogs

Several related compounds share partial structural similarity:

Table 3: Comparison with Related Compounds

Reactivity Differences

The position of substituents significantly affects chemical reactivity:

-

The meta-positioned formyl group in 4-Bromo-3-formylphenyl acetate may demonstrate different electronic effects compared to ortho or para positioning.

-

The presence of bromine enhances electrophilic character at specific positions within the aromatic ring.

-

The combined electronic effects of all three functional groups create unique reactivity patterns that differentiate this compound from its structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume